3,6-Diamino-2H-chromen-2-one
Description
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3,6-diaminochromen-2-one |
InChI |
InChI=1S/C9H8N2O2/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4H,10-11H2 |
InChI Key |
HNFZRVRPBNVKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(C(=O)O2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Diamino 2h Chromen 2 One and Its Analogues
Direct Synthetic Routes to 3,6-Diamino-2H-chromen-2-one
Direct synthesis primarily focuses on the introduction of amino groups onto an existing chromenone skeleton. This is most commonly achieved through the reduction of corresponding nitro-substituted precursors.
The formation of diamino-chromenone compounds is often accomplished by the chemical reduction of dinitro-substituted analogues. A common and effective method involves using a metal in an acidic medium. For instance, the synthesis of 3,6-diamino-4,7-dimethyl-2H-chromen-2-one has been successfully achieved through the reduction of its precursor, 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one. chemmethod.com
This transformation can be carried out by refluxing the dinitro compound with iron powder in a mixture of dioxane, water, and glacial acetic acid for several hours. chemmethod.com The iron acts as the reducing agent, converting the nitro groups (-NO₂) at positions 3 and 6 into amino groups (-NH₂). The reaction is neutralized after filtration to precipitate the final diamino product. chemmethod.com
Table 1: Example of Reduction Reaction
| Precursor | Reagents | Product |
|---|
The key precursor for synthesizing this compound via reduction is the corresponding 3,6-dinitro-2H-chromen-2-one derivative. The synthesis of this dinitro compound is achieved through the nitration of a substituted 2H-chromen-2-one. chemmethod.com
The process involves treating a coumarin (B35378), such as 4,7-dimethyl-2H-chromen-2-one, with a nitrating mixture, typically composed of nitric acid and sulfuric acid. chemmethod.com The reaction conditions, particularly temperature, are critical for controlling the regioselectivity of the nitration. To achieve 3,6-disubstitution, the reaction is often initiated at a low temperature (0-5 °C) and then allowed to proceed at a slightly higher temperature (up to 15 °C) overnight. chemmethod.com This procedure can yield a mixture of dinitro isomers, such as 3,6-dinitro and 6,8-dinitro derivatives, which can then be separated based on their differential solubility in solvents like dioxane. chemmethod.com
General Approaches to 2H-Chromen-2-one Core Construction
The foundational 2H-chromen-2-one (coumarin) core can be constructed through several powerful synthetic strategies. These methods provide access to a wide variety of substituted chromenones that can serve as scaffolds for further functionalization.
The Knoevenagel condensation is a cornerstone reaction for synthesizing the 2H-chromen-2-one ring system. nih.govwikipedia.orgsigmaaldrich.com The reaction is fundamentally a nucleophilic addition of an active hydrogen compound to a carbonyl group, which is then followed by a dehydration step to yield the final product. wikipedia.orgsigmaaldrich.com
The mechanism involves a weakly basic catalyst, such as piperidine or pyridine (B92270), which deprotonates the active methylene (B1212753) compound (e.g., diethyl malonate, ethyl acetoacetate, malononitrile). wikipedia.orgthermofisher.comresearchgate.netnih.gov This generates a nucleophilic enolate ion. The enolate then attacks the carbonyl carbon of an o-hydroxybenzaldehyde (salicylaldehyde). The resulting intermediate undergoes an intramolecular cyclization (lactonization) and subsequent dehydration to form the stable, fused pyrone ring of the chromenone core. sigmaaldrich.com Aldehydes are generally more reactive in this condensation than ketones. thermofisher.com
Table 2: Knoevenagel Condensation Components for Chromenone Synthesis
| Carbonyl Component | Active Methylene Compound | Catalyst |
|---|---|---|
| Salicylaldehyde | Ethyl acetoacetate | Piperidine |
| Substituted Salicylaldehydes | Malononitrile | Iron(III) chloride |
Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecular frameworks in a single step from three or more starting materials. acs.orgrsc.org This approach offers significant advantages in terms of step economy and synthetic convergence. acs.org Various MCRs have been developed to produce diverse chromenone derivatives.
Microwave-Promoted Synthesis : A catalyst-free, solvent-free MCR has been developed using microwave promotion. This reaction combines 3-formylchromones, amines, and paraformaldehyde to yield 5H-chromeno[2,3-d]pyrimidin-5-one derivatives in good to excellent yields. acs.org
Chromeno[4,3-b]pyrrol-4(1H)-one Synthesis : A three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines has been developed for the one-pot assembly of biologically relevant chromeno[4,3-b]pyrrol-4(1H)-ones. acs.org The reaction proceeds through a sequential MCR followed by an intramolecular Michael cyclization. acs.org
Nanoparticle Catalysis : Chromene derivatives can be synthesized via a one-pot MCR using 2-amino-4-hydroxy acetophenone, activated acetylene, aldehydes, and malononitrile in an aqueous medium catalyzed by SiO₂/Fe₃O₄ magnetic nanoparticles. researchgate.net
Domino reactions, also known as cascade reactions, are processes where a sequence of intramolecular and/or intermolecular transformations occurs under the same reaction conditions without the need to isolate intermediates. nih.gov These reactions are powerful for rapidly building molecular complexity from simple starting materials.
A notable example is a metal-free cascade approach for synthesizing polysubstituted pyrano[3′,4′:3,4]cyclopenta[1,2-c]chromenes. acs.org The reaction is initiated by a nucleophilic reaction between a substituted 2H-chromen-2-one and an α,α-dicyanoolefin. acs.org The proposed mechanism involves a complex sequence of events occurring in one pot:
Michael Addition : The initial carbon-carbon bond formation.
Intramolecular Cyclizations : Subsequent C- and O-cyclizations to form new rings.
Rearrangements : Intramolecular trans-esterification followed by acs.orgacs.org-H and acs.orgrsc.org-carbonyl shifts.
Aromatization : The final step to yield the stable polycyclic product.
This domino process forms three new bonds (two C-C and one C-O) and two new rings (cyclopentane and pyrano) in a single, highly efficient operation. acs.org
Catalytic Systems in Chromenone Synthesis
The synthesis of chromenone derivatives is greatly influenced by the choice of catalytic system. Innovations in catalysis have led to more efficient and selective methods for creating these valuable compounds.
Organocatalysis in Stereoselective Syntheses of Chromenone Derivatives
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chromenone derivatives, enabling the creation of chiral molecules with high stereocontrol. researchgate.net This approach avoids the use of metal catalysts, aligning with the principles of green chemistry.
One notable strategy involves the organocatalytic domino Michael/hemiacetalization reaction. This method has been successfully employed for the highly enantio- and diastereoselective synthesis of functionalized chroman-2-ones and chromanes. nih.gov By using modularly designed organocatalysts (MDOs) that self-assemble from cinchona alkaloid derivatives and amino acids, researchers have achieved good to high yields (up to 97%), excellent diastereoselectivities (up to 99:1 dr), and outstanding enantioselectivities (up to 99% ee). nih.gov The reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols, followed by oxidation, yields the desired chroman-2-one derivatives. nih.gov
Another significant advancement is the direct enantioselective synthesis of 2-substituted chromen-4-ones bearing an amino group at the α-stereogenic center. researchgate.net This is achieved through an asymmetric Mannich-type addition of 3-hydroxychromen-4-one and its analogues to N-protected imines, catalyzed by the available alkaloid dihydrocuprein. researchgate.net This reaction produces α-stereogenic chromenone amino derivatives in high yields (81–95%) and with excellent enantioselectivity (up to 98% ee). researchgate.net
Furthermore, quinine-derived squaramide has been shown to be an effective organocatalyst in promoting tandem Mannich/cycloketalization/dehydration reactions between 1-(2-hydroxyaryl)-1,3-diketones and functionalized imines. acs.org This process provides access to a wide array of chiral chromenones with good results. acs.org Chiral thioureas, squaramides, and cinchona derivatives are also commonly used organocatalysts for these types of transformations. mdpi.com
Table 1: Organocatalytic Synthesis of Chiral Chromenone Derivatives
| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Enantioselectivity (ee %) | Diastereoselectivity (dr) |
| Modularly Designed Organocatalysts (MDOs) | Domino Michael/hemiacetalization | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Functionalized chroman-2-ones | Up to 97 | Up to 99 | Up to 99:1 |
| Dihydrocuprein | Asymmetric Mannich-type addition | 3-Hydroxychromen-4-one, N-protected imines | α-Stereogenic chromenone amino derivatives | 81–95 | Up to 98 | - |
| Quinine-derived squaramide | Tandem Mannich/cycloketalization/dehydration | 1-(2-Hydroxyaryl)-1,3-diketones, Functionalized imines | Chiral chromenones | Good | Up to 98 | - |
Application of Heterogeneous Catalysts (e.g., Expanded Perlite, Magnetic Catalysts)
Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation from the reaction mixture, potential for recycling, and improved stability. In the synthesis of chromenone derivatives, magnetic nanoparticles have proven to be particularly effective.
Magnetic Fe3O4 nanoparticles have been utilized as an efficient and reusable catalyst for the green synthesis of 2-amino-4H-chromene derivatives in aqueous media. researchgate.net This method involves a one-pot, three-component coupling of an aldehyde, malononitrile, and a phenol (B47542) or naphthol at room temperature. researchgate.net The high efficiency of this reaction is attributed to the nanosize of the catalyst, which can act as a "nanoreactor". researchgate.net A key benefit of this system is the straightforward separation of the catalyst using a magnetic field, allowing for its reuse without a significant loss of activity. researchgate.netnih.gov
In a similar approach, copper-functionalized magnetic nanoparticles (MNPs@Cu) have been developed as a recyclable nanocatalyst for the one-pot synthesis of 2-amino-4H-chromene derivatives. nih.govsemanticscholar.org This reaction proceeds under solvent-free conditions at 90 °C, involving an enolizable compound, malononitrile, and various arylaldehydes. nih.govsemanticscholar.org The MNPs@Cu catalyst provides high to excellent yields in short reaction times and can be easily recovered and reused multiple times due to its magnetic properties. nih.govsemanticscholar.org
Table 2: Heterogeneous Catalysis in 2-Amino-4H-chromene Synthesis
| Catalyst | Reaction Type | Reaction Conditions | Yield (%) | Key Advantages |
| Fe3O4 Nanoparticles | One-pot, three-component coupling | Water, room temperature | High | Green solvent, easy magnetic separation, reusable |
| MNPs@Cu | One-pot, three-component reaction | Solvent-free, 90 °C | High to excellent | Short reaction times, easy magnetic separation, reusable |
Metal-Mediated and Metal-Free Synthetic Methodologies
Both metal-mediated and metal-free approaches have been extensively developed for the synthesis of the chromenone scaffold, offering a range of options depending on the desired substitution pattern and reaction conditions.
Metal-Mediated Synthesis: Palladium-catalyzed reactions are prominent in the synthesis of chromone (B188151) derivatives. For example, a highly efficient and selective ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure affords a variety of chromones in very good yields. organic-chemistry.org The use of a phosphonium (B103445) salt ionic liquid as the reaction medium can further enhance the efficiency of this cyclocarbonylation. organic-chemistry.org Another palladium-catalyzed method allows for the stereoselective synthesis of chromone C-glycosides from various glycals, yielding the products in moderate to good yields (41–78%). rsc.org
Metal-Free Synthesis: There is a growing interest in developing metal-free synthetic routes to chromenones to avoid the cost and potential toxicity of metal catalysts. A general approach for the synthesis of 3-(iso)quinolinyl 4-chromenones and 3-(iso)quinolinyl 4-quinolones from (iso)quinoline N-oxides and ynones has been developed under metal-free conditions. acs.org This reaction proceeds through the formation of an (iso)quinolinyl β-diketone intermediate, which then undergoes intramolecular dehydration. acs.org
Another metal-free method involves the tandem reaction of ynones and methyl salicylates, which provides a broad range of 3-acyl chromones in good yields. organic-chemistry.orgresearchgate.net This protocol is advantageous due to its use of easily accessible substrates, broad substrate scope, and high regioselectivity under mild conditions. organic-chemistry.orgresearchgate.net Furthermore, a catalyst-free approach for the direct acyloxylation of the α-C(sp2)-H bond in tertiary β-enaminones using aroyl peroxides has been reported, offering an efficient synthesis of acyloxylated chromones. organic-chemistry.org
Advanced Synthetic Techniques and Green Chemistry Principles
The development of synthetic methodologies for chromenone derivatives has increasingly focused on incorporating advanced techniques and adhering to the principles of green chemistry to enhance efficiency and sustainability.
Microwave-Assisted Synthesis of Chromenone Derivatives
Microwave irradiation has become a popular and effective technique in organic synthesis, offering significant advantages over conventional heating methods. mdpi.com For the synthesis of chromenone derivatives, microwave-assisted methods have been shown to dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. mdpi.comnih.govvjs.ac.vn
This technique has been successfully applied to various reactions for constructing the chromene and chromenone skeletons, including Knoevenagel condensation, multicomponent reactions, and cyclization processes. mdpi.comnih.gov For instance, the synthesis of (E)-3-styryl-4H-chromen-4-ones via a Knoevenagel condensation saw a reduction in reaction time from 12–31 hours under classical heating to just 1 hour with microwave irradiation. mdpi.com Similarly, the synthesis of certain 2H-chromene derivatives was achieved in 8–10 minutes at 120 °C under microwave conditions, compared to 4–7 hours of reflux with conventional heating. nih.gov
Microwave-assisted synthesis is also considered a green chemistry approach as it often allows for solvent-free reactions, reduces energy consumption, and can lead to the formation of fewer by-products. mdpi.comnih.gov
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Chromenone Derivatives
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
| Knoevenagel Condensation | 12–31 hours | 1 hour | Slight improvement | mdpi.com |
| Multicomponent Reaction for 2H-chromenes | 4–7 hours (reflux) | 8–10 minutes (120 °C) | Good yields | nih.gov |
| Condensation for Schiff bases | 6-8 hours | 2-5 minutes | Significant | scialert.net |
Exploration of Green Solvents (e.g., Aqueous Media) and Solvent-Free Conditions
In line with the principles of green chemistry, significant efforts have been made to replace hazardous organic solvents with more environmentally benign alternatives or to eliminate the need for solvents altogether.
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of dihydrochromeno[4,3-b]chromenone derivatives has been successfully achieved in aqueous media through a pseudo three-component reaction of salicylaldehyde derivatives with 4-hydroxycoumarin. researchgate.net This method is environmentally friendly and offers simple operation and easy work-up procedures. researchgate.net Furthermore, a one-pot, three-component reaction for the synthesis of hexahydrochromeno[2,3-b]quinolinediones has been accomplished in an aqueous sodium dodecyl sulfate (SDS) solution, highlighting the utility of micellar media for promoting organic reactions in water. nih.gov
Solvent-Free Conditions: Conducting reactions under solvent-free conditions is another key aspect of green chemistry, as it minimizes waste and simplifies product purification. The synthesis of various coumarin derivatives via Pechmann condensation has been achieved under solvent-free conditions using FeF3 as a catalyst with microwave irradiation. mdpi.com Similarly, the one-pot synthesis of 2-amino-4H-chromene derivatives using a magnetic nanocatalyst has been effectively carried out without a solvent. nih.govsemanticscholar.org These solvent-free methods often lead to high yields in short reaction times and are considered to be more economical and environmentally friendly. vjs.ac.vnvjs.ac.vn
The move towards green solvents and solvent-free conditions in the synthesis of chromenone derivatives represents a significant step towards more sustainable chemical manufacturing processes. researchgate.netrsc.org
Structural Modification and Derivatization Strategies for 3,6 Diamino 2h Chromen 2 One Analogues
Functionalization at the Amino Positions (3 and 6)
The presence of two reactive primary amino groups at positions 3 and 6 offers prime sites for derivatization. These groups can readily participate in a variety of chemical transformations to introduce new functional moieties.
Acylation and alkylation are fundamental reactions for modifying the amino groups of 3,6-diamino-2H-chromen-2-one. These reactions alter the electronic and steric properties of the molecule.
Alkylation: Friedel-Crafts alkylation and related methods introduce alkyl groups to the aromatic ring. study.comthieme.de However, the presence of amino substituents (NH₂, NHR, NR₂) complicates direct alkylation of the coumarin (B35378) ring using Friedel-Crafts conditions. libretexts.org The lone pair of electrons on the nitrogen atom reacts with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a positively charged complex. libretexts.org This complex deactivates the aromatic ring, rendering it less susceptible to electrophilic attack and inhibiting the Friedel-Crafts reaction. libretexts.org Therefore, derivatization is more commonly achieved through direct N-alkylation of the amino groups, where the nitrogen atom acts as a nucleophile, attacking an alkyl halide to form secondary or tertiary amines.
| Reaction Type | Reagent Example | Functional Group Introduced | Resulting Derivative Class |
| Acylation | Acetyl chloride | Acetyl (-COCH₃) | Amide |
| Acylation | Benzoyl chloride | Benzoyl (-COC₆H₅) | Amide |
| Alkylation | Methyl iodide | Methyl (-CH₃) | Secondary/Tertiary Amine |
| Alkylation | Benzyl bromide | Benzyl (-CH₂C₆H₅) | Secondary/Tertiary Amine |
The amino groups of this compound are readily condensed with carbonyl compounds to form imines, commonly known as Schiff bases. dovepress.comresearchgate.net This reaction typically involves heating the diaminocoumarin with an appropriate aldehyde or ketone in a suitable solvent, often with acid catalysis. The resulting Schiff base derivatives incorporate the R-groups from the carbonyl precursor, allowing for significant structural diversity. dovepress.com This strategy has been widely used to synthesize a variety of coumarin-Schiff base hybrids. nih.gov
Separately, the term "iminocoumarin" can also refer to analogues where the carbonyl oxygen at the C2 position of the coumarin ring is replaced by an imino (=NR) group. nih.gov These are synthesized through different routes, often involving the reaction of substituted 2-cyanoacetamides with salicylaldehydes. nih.gov The synthesis of 2-imino-2H-chromene-3(N-aryl)carboxamides represents a key example of this structural class. nih.gov
| Carbonyl Reactant (for Schiff Base) | Resulting Schiff Base Moiety | Reference Application |
| Salicylaldehyde | -N=CH-C₆H₄-OH | Synthesis of fluorescent sensors rsc.org |
| 4-Methoxybenzaldehyde | -N=CH-C₆H₄-OCH₃ | Antimicrobial agent synthesis researchgate.net |
| p-Aminoacetophenone | -N=C(CH₃)-C₆H₄-NH₂ | Anti-inflammatory agent design dovepress.com |
| 5-Amino-1,3,4-thiadiazole-2-thiol | Heterocyclic imine | Anti-inflammatory agent design dovepress.comresearchgate.net |
Modifications of the 2H-Chromen-2-one Core Framework
Altering the fundamental 2H-chromen-2-one scaffold provides another avenue for creating structural analogues with novel properties. This involves the introduction of various substituents onto the aromatic ring or other positions of the coumarin core.
Halogenation is a key strategy for functionalizing the coumarin core, as the resulting halo-coumarins serve as versatile intermediates for further modifications, such as cross-coupling reactions. thieme.de The regioselectivity of halogenation on the this compound ring is directed by the powerful activating effects of the two amino groups. These electron-donating groups direct electrophilic substitution to the ortho and para positions. Specifically, the C6-amino group activates the C5 and C7 positions, while the C3-amino group influences the reactivity at the C4 position. Controlled halogenation can be achieved using reagents like N-halosuccinimides (NCS, NBS, NIS) in the presence of a catalyst. thieme.deresearchgate.net
| Halogenating Agent | Halogen Introduced | Potential Position(s) | Reaction Type |
| N-Bromosuccinimide (NBS) | Bromine (Br) | C4, C5, C7 | Electrophilic Aromatic Substitution |
| N-Chlorosuccinimide (NCS) | Chlorine (Cl) | C4, C5, C7 | Electrophilic Aromatic Substitution |
| N-Iodosuccinimide (NIS) | Iodine (I) | C4, C5, C7 | Electrophilic Aromatic Substitution |
The introduction of nitrile (-C≡N) and carboxyl (-COOH) groups onto the coumarin scaffold can significantly alter the molecule's electronic properties and provide handles for further derivatization.
Nitrile Group Introduction: A nitrile group can be introduced onto the aromatic ring, often by utilizing one of the amino groups. For example, a Sandmeyer reaction could be employed, which involves the diazotization of an amino group (e.g., at C6) with nitrous acid to form a diazonium salt, followed by treatment with a copper(I) cyanide salt. Nitriles themselves are versatile functional groups that can be hydrolyzed to carboxylic acids or reduced to amines. libretexts.orgopenstax.org
Carboxyl Group Introduction: Carboxylic acid moieties can be incorporated through several methods. The hydrolysis of a nitrile group, as mentioned above, is a common route. openstax.org Alternatively, coumarin-3-carboxylic acids are a well-established class of compounds that can be synthesized through reactions like the Knoevenagel condensation of salicylaldehydes with malonic acid derivatives. ias.ac.in The carboxyl group at C3 acts as an activating group, facilitating various functionalization and cyclization reactions. ias.ac.in
Attaching aryl and heteroaryl moieties to the coumarin framework is a widely explored strategy to generate compounds with extended π-systems and diverse biological activities. A primary method for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These reactions typically use a halogenated coumarin derivative (as described in 3.2.1) as the starting material, which is then coupled with an appropriate boronic acid (Suzuki), alkene (Heck), or terminal alkyne (Sonogashira) to form a new carbon-carbon bond. This approach allows for the precise and efficient installation of a vast array of aromatic and heteroaromatic substituents. For instance, 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives have been synthesized to explore their biological properties. mdpi.com
| Coupling Reaction | Precursor Required | Moiety Introduced | Example Substituent |
| Suzuki Coupling | Bromo- or Iodo-coumarin | Aryl, Heteroaryl | Phenyl, Pyridyl, Thienyl |
| Heck Coupling | Bromo- or Iodo-coumarin | Alkenyl | Styrenyl |
| Sonogashira Coupling | Bromo- or Iodo-coumarin | Alkynyl | Phenylethynyl |
Synthesis of Fused Ring Systems and Hybrid Molecules Based on Chromenones
The versatile scaffold of this compound serves as a foundational structure for the synthesis of a wide array of fused and hybrid heterocyclic systems. These modifications are pursued to explore and enhance the molecule's chemical properties and biological activities. Methodologies for these syntheses often involve multi-component reactions, cycloadditions, and modern catalytic techniques.
Chromenone-Pyrazole Hybrid Structures
The fusion of a chromenone core with a pyrazole (B372694) ring has yielded hybrid molecules of significant interest. One common synthetic route involves the reaction of 3-acetyl-6-bromo-2H-chromen-2-one. For instance, reacting the enaminone derivative of this chromenone with hydrazines can lead to the formation of pyrazole-substituted chromenones. nih.gov A specific example is the synthesis of 6-bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one, which is achieved by reacting 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one with phenylhydrazine. nih.gov
Another strategy involves the reaction of 4-hydroxy-2H-chromen-2-one with pyrazole-3(5)-diazonium salts. researchgate.net This reaction initially forms azo compounds, which then undergo acid-catalyzed intramolecular heterocyclization to yield derivatives of the novel 6H-chromeno[4,3-e]pyrazolo[5,1-c] rsc.orgresearchgate.netijpcbs.comtriazin-6-one heterocyclic system. researchgate.net The chemistry of chromone-pyrazole hybrids is an active area of research, exploring various synthetic pathways to create these dyad compounds and fused systems. ipb.pt
The synthesis of pyrazoles can also be achieved by reacting enaminone derivatives of chromenones with hydrazonoyl chlorides. nih.govresearchgate.net This method allows for the introduction of diverse substituents onto the pyrazole ring, leading to a library of chromenone-pyrazole hybrids. nih.gov
Table 1: Synthesis of Chromenone-Pyrazole Hybrids
| Starting Chromenone Derivative | Reagent(s) | Resulting Hybrid Structure | Reference |
|---|---|---|---|
| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | Phenylhydrazine | 6-Bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one | nih.gov |
| 4-Hydroxy-2H-chromen-2-one | Pyrazole-3(5)-diazonium salts | 6H-Chromeno[4,3-e]pyrazolo[5,1-c] rsc.orgresearchgate.netijpcbs.comtriazin-6-one derivatives | researchgate.net |
| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | Hydrazonoyl chlorides | Substituted 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-pyrazoles | nih.govresearchgate.net |
Chromenone-Triazole Conjugates via Click Chemistry Approaches
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful technique for synthesizing chromenone-triazole conjugates. ijpcbs.com This approach offers high efficiency, regioselectivity, and mild reaction conditions, making it ideal for linking the chromenone scaffold to other pharmacologically active moieties through a stable triazole linker. ijpcbs.comresearchgate.net
The general strategy involves the synthesis of a chromenone derivative bearing either an azide (B81097) or a terminal alkyne functionality. This precursor is then reacted with a corresponding alkyne or azide-functionalized molecule in the presence of a copper(I) catalyst. ijpcbs.com For example, novel 1,2,3-triazoles bearing a coumarin moiety have been synthesized from 3-(2-azidoacetyl)-2H-chromen-2-one and various terminal alkynes using a CuSO4/sodium ascorbate (B8700270) catalytic system in a water:t-BuOH:DMF solvent mixture. ijpcbs.com This method often yields the desired products directly by precipitation, avoiding the need for chromatographic purification. ijpcbs.comresearchgate.net
Another example involves the synthesis of chromene-based thiazolo[3,2-b] rsc.orgresearchgate.netijpcbs.comtriazole derivatives. This multi-step synthesis starts from a substituted chromenone and proceeds through the formation of a 1,2,4-triazole-thione intermediate, which is then condensed using polyphosphoric acid to yield the final fused thiazolo-triazole system. jddtonline.inforesearchgate.net
Table 2: Click Chemistry for Chromenone-Triazole Conjugates
| Chromenone Precursor | Reaction Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-(2-Azidoacetyl)-2H-chromen-2-one | Terminal alkynes (e.g., Phenylacetylene) | CuSO4 / Sodium ascorbate in DMF:t-BuOH:H2O | 3-(2-(5-Phenyl-1H-1,2,3-triazol-1-yl)acetyl)-2H-chromen-2-ones | ijpcbs.com |
| 2-Amino-7-propargyloxy-4H-chromene-3-carbonitriles | Azide-functionalized D-glucose | CuNPs@montmorillonite / DIPEA | 1H-1,2,3-triazole-4H-chromene-D-glucose hybrids | researchgate.net |
Fused Chromenoquinoline and Chromenopyridine Derivatives
The fusion of pyridine (B92270) or quinoline (B57606) rings to the chromenone framework results in chromenopyridine and chromenoquinoline derivatives, a class of compounds with significant biological potential. nih.govnih.gov A variety of synthetic strategies have been developed to construct these fused systems.
One-pot, multi-component reactions are frequently employed for their efficiency. For example, fused chromenoquinoline derivatives can be synthesized through a one-pot reaction of 4-hydroxycoumarin, aqueous ammonia, dimedone, and various aldehydes. researchgate.net Another approach involves an ultrasound-promoted, catalyst-free reaction of substituted anilines with 4-chloro-3-formylcoumarin to yield chromeno[4,3-b]quinolin-6-ones in high yields and short reaction times. researchgate.net
The synthesis can also proceed by constructing the pyridine ring onto a pre-existing chromone (B188151). This can be achieved by reacting a chromone bearing an amino group with a suitable nucleophile or reacting a functionalized chromone, such as 3-formylchromone, with a compound containing an amino group. nih.gov For instance, the condensation of 3-formylchromone with amino-pyridines, followed by a hetero-Diels-Alder reaction, has been used to synthesize a series of chromeno[3,2-c]pyridines. nih.govmdpi.com The synthesis of these fused systems can also be achieved through transition metal-catalyzed methods or eco-friendly classical approaches, starting from precursors like 3-cyano, 3-formyl, or 3-carbonyl coumarins. rsc.orgresearchgate.net
Table 3: Synthetic Routes to Chromenopyridines and Chromenoquinolines
| Starting Material(s) | Key Reaction Type | Fused System | Reference |
|---|---|---|---|
| 4-Chloro-3-formylcoumarin, Substituted anilines | One-pot condensation (Ultrasound promoted) | Chromeno[4,3-b]quinolin-6-ones | researchgate.net |
| 3-Formylchromone, Amino-pyridines, N-(prop-2-yn-1-yl)arylamides | Condensation followed by hetero-Diels-Alder reaction (Microwave assisted) | Chromeno[3,2-c]pyridines | nih.govmdpi.com |
| 3-Aminocoumarins, Aldehydes, Alkynes | One-pot Povarov reaction (Iodine catalyzed) | Pyrido[2,3-c]coumarins | nih.gov |
| 3-Acetyl-2H-chromen-2-one, Aldehydes, Malononitrile/Ethyl cyanoacetate | Multi-component condensation | Chromen-3-yl-pyridines | preprints.org |
Hybridization with Triazines and Pyrimidines
Hybrid molecules incorporating triazine or pyrimidine (B1678525) moieties with a chromenone core are synthesized to explore novel chemical spaces. A prominent method for creating these hybrids involves the reaction of compounds bearing an active methylene (B1212753) group, such as 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles, with 2-hydroxybenzaldehydes. nih.govmdpi.comnih.gov This reaction, typically catalyzed by a base like piperidine, leads to the formation of 2-imino-2H-chromen-3-yl-1,3,5-triazine compounds. nih.govresearchgate.net These imino-coumarin hybrids can subsequently be hydrolyzed, for instance by heating in aqueous DMF, to yield the corresponding 2H-chromen-3-yl-1,3,5-triazines (coumarin-triazine hybrids). mdpi.comnih.govresearchgate.net
The synthesis of fused pyrimidine rings onto the chromenone scaffold is also well-documented. For instance, various pyrano[2,3-d]pyrimidines, rsc.orgresearchgate.netijpcbs.comtriazolo[1,5-c]pyrimidines, and pyrimido[1,6-b] rsc.orgresearchgate.netijpcbs.comtriazines can be synthesized starting from benzopyrano[3',4':5,6]pyrano[2,3-d]pyrimidine precursors. mdpi.com The reaction of 9-amino-8-imino-benzopyranopyrano-pyrimidine with reagents like triethyl orthoformate or ethyl chloroacetate (B1199739) leads to the formation of these diverse fused heterocyclic systems. mdpi.com Furthermore, 1,3,5-triazinanes have been utilized as versatile building blocks for the synthesis of chromeno[2,3-d]pyrimidin-5-one derivatives through different annulation reactions under mild conditions. documentsdelivered.com
Stereochemical Control in Chromenone Derivative Synthesis
Achieving stereochemical control during the synthesis of chromenone derivatives is crucial for developing chiral molecules with specific biological activities. This often involves asymmetric catalysis or the use of chiral auxiliaries to direct the formation of a particular stereoisomer.
Diastereoselective Synthetic Pathways for Chiral Chromenones
Diastereoselective synthesis provides a powerful route to chiral chromenones by creating molecules with multiple stereogenic centers in a controlled manner. osi.lv One effective strategy is the use of chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into the substrate to guide the stereochemical outcome of a subsequent reaction. mdpi.com After the desired stereocenter is formed, the auxiliary can be removed. For example, the covalent functionalization of a racemic amine with an enantiopure chiral auxiliary can generate a mixture of two diastereoisomers, which can then be separated chromatographically. mdpi.com
Organocatalysis has also emerged as a key tool for the asymmetric synthesis of coumarin derivatives. nih.gov Chiral organocatalysts can activate substrates in various ways to facilitate enantioselective reactions. For instance, chiral primary amine-imine catalysts have been used in the enantioselective synthesis of polycyclic coumarin derivatives. nih.gov Similarly, N-heterocyclic carbenes (NHCs) have catalyzed reactions of 2-bromoenals with heterocyclic C-H acids to produce coumarin-fused dihydropyranones with high stereoselectivity. nih.gov
Sequential catalysis, combining different metal catalysts, can also be employed. A process featuring palladium-catalyzed asymmetric allylic amination followed by rhodium-catalyzed intramolecular aziridination allows for the synthesis of optically active, polyfunctionalized diamine derivatives from racemic starting materials, which can be precursors to complex chiral structures. nih.gov
Table 4: Methods for Stereoselective Synthesis of Chromenone Derivatives
| Method | Key Principle | Example Application | Reference |
|---|---|---|---|
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselective bond formation. | Resolution of racemic 2,6-diaminotriptycene by functionalization with enantiopure auxiliaries. | mdpi.com |
| Asymmetric Organocatalysis | Use of small chiral organic molecules as catalysts. | Enantioselective synthesis of polycyclic coumarins using a primary amine-imine catalyst. | nih.gov |
| N-Heterocyclic Carbene (NHC) Catalysis | NHCs act as organocatalysts for stereoselective transformations. | Synthesis of coumarin/quinolinone fused dihydropyranones. | nih.gov |
| Sequential Pd/Rh Catalysis | Combination of asymmetric Pd-catalyzed amination and Rh-catalyzed C-H insertion. | Asymmetric synthesis of polyfunctionalized diamines. | nih.gov |
Enantioselective Approaches in Chromenone Derivative Synthesis
The development of enantioselective methodologies for the synthesis of chromenone derivatives is a significant area of research, driven by the demand for chirally pure compounds in various fields, including medicinal chemistry. While specific enantioselective strategies for this compound are not extensively documented, the broader field of asymmetric synthesis of chromenone and coumarin analogues provides a foundational framework. These approaches primarily focus on the stereocontrolled introduction of substituents at the C3 and C4 positions of the chromenone core, often utilizing organocatalysis or metal-mediated transformations.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral chromenone derivatives. For instance, an efficient method for accessing chiral chromenones bearing an α-amino stereogenic center at the β-position of the carbonyl group has been reported. acs.org This approach utilizes a quinine-derived squaramide catalyst to promote a tandem Mannich/cycloketalization/dehydration reaction between 1-(2-hydroxyaryl)-1,3-diketones and functionalized imines generated in situ. This methodology has been shown to produce a variety of chiral chromenones with propargylamine (B41283) or α-amino ester moieties in good yields and with high enantioselectivities, with enantiomeric excesses (ee) reaching up to 98%. acs.org
Another strategy involves the asymmetric intramolecular indium-mediated cyclization, which has been successfully applied to the synthesis of chiral aminochromanes. nih.gov Although this method yields a saturated heterocyclic ring (chromane) rather than the unsaturated chromenone, it demonstrates a viable pathway for creating chiral amino-substituted chromane (B1220400) structures with excellent diastereoselectivity. The reaction proceeds from chiral hydrazones and tolerates a range of substituents on the aromatic ring. nih.gov
Furthermore, the enantioselective synthesis of chromanones, which are closely related to chromenones, bearing an α,α-disubstituted α-amino acid moiety has been achieved through a decarboxylative Michael reaction. nih.govmdpi.com This process occurs between α-substituted azlactones and chromone-3-carboxylic acids, proceeding through a Michael addition followed by decarboxylative deprotonation to form chromanones with an azlactone structural unit. nih.govmdpi.com This azlactone can then be transformed into a protected α,α-disubstituted α-amino acid derivative. nih.govmdpi.com
The following table summarizes key findings in the enantioselective synthesis of amino-functionalized chromenone and related derivatives:
| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Enantiomeric Excess (ee) |
| Mannich/Cycloketalization/Dehydration | Quinine-derived squaramide | 1-(2-Hydroxyaryl)-1,3-diketones and functionalized imines | Chiral chromenones with α-amino stereocenter | Up to 98% |
| Intramolecular Allylation | Indium-mediated | Chiral hydrazones | Chiral aminochromanes | >99:1 dr |
| Decarboxylative Michael Reaction | Organocatalyst | α-Substituted azlactones and chromone-3-carboxylic acids | Chromanones with α,α-disubstituted α-amino acid moiety | Not specified |
Theoretical and Computational Investigations of 3,6 Diamino 2h Chromen 2 One and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate electronic structure, molecular geometry, and reactivity, providing a theoretical framework for experimental observations.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. hust.edu.vn It is a powerful tool for predicting the ground-state properties of molecules like 3,6-Diamino-2H-chromen-2-one. DFT studies can determine optimized molecular geometries, including bond lengths and angles, and provide insights into the distribution of electron density within the molecule. researchgate.netthenucleuspak.org.pk For coumarin (B35378) derivatives, DFT calculations have been employed to understand their physical and chemical characteristics. thenucleuspak.org.pk
The electronic properties of coumarin derivatives are influenced by the nature and position of substituents on the coumarin ring. The presence of amino groups at the 3 and 6 positions in this compound is expected to significantly impact its electronic structure. These electron-donating groups can increase the electron density of the aromatic ring system, influencing its chemical reactivity and spectroscopic properties. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. thenucleuspak.org.pk
Table 1: Representative DFT-Calculated Properties for Coumarin Analogues
| Property | Calculated Value | Reference Compound |
| Dipole Moment (Debye) | 5.0 - 8.0 | Substituted Coumarins |
| Total Energy (Hartree) | Varies with basis set | Generic Coumarin |
| Ionization Potential (eV) | 6.0 - 7.5 | Amino-Substituted Coumarins |
| Electron Affinity (eV) | 1.0 - 2.0 | Amino-Substituted Coumarins |
Note: The values in this table are representative examples from DFT studies on various coumarin derivatives and are intended to provide a general range of expected values.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wuxiapptec.commdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxiapptec.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.govajchem-a.com
For this compound, the electron-donating amino groups are expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity. This can make the compound more susceptible to electrophilic attack. The analysis of HOMO-LUMO energies and their distribution across the molecule can predict the most likely sites for such reactions. Furthermore, the HOMO-LUMO gap is related to the electronic absorption properties of the molecule, with a smaller gap corresponding to absorption at longer wavelengths. nih.gov
Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Model Coumarin System
| Parameter | Value (eV) | Significance |
| EHOMO | -5.5 to -6.5 | Electron-donating ability |
| ELUMO | -1.5 to -2.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.5 - 4.5 | Chemical reactivity and stability |
| Chemical Potential (μ) | -3.5 to -4.5 | Tendency to exchange electrons |
| Chemical Hardness (η) | 1.75 to 2.25 | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | 1.4 to 2.6 | Propensity to accept electrons |
Note: These values are estimations for a generic amino-substituted coumarin and can vary based on the specific computational method and basis set used.
Molecular Docking and Simulation Studies
Molecular docking and simulation studies are computational techniques used to predict how a small molecule, such as this compound, interacts with a macromolecular target, typically a protein. These methods are invaluable in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique allows for the identification of key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. nih.govnih.gov For coumarin derivatives, molecular docking has been used to explore their potential as inhibitors of various enzymes, including acetylcholinesterase, monoamine oxidase, and growth factor receptors. nih.govnih.govresearchgate.net
For this compound, the amino groups can act as hydrogen bond donors, while the carbonyl oxygen of the lactone ring can act as a hydrogen bond acceptor. These functional groups can form specific interactions with the active sites of various enzymes, contributing to the binding affinity. Docking studies can predict the binding energy of the ligand-protein complex, providing a quantitative measure of the binding strength. nih.gov
Table 3: Example of Molecular Docking Results for Coumarin Analogues with a Protein Target
| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Coumarin Analogue A | -8.5 | TYR334, TRP84 | Hydrogen Bond, π-π Stacking |
| Coumarin Analogue B | -7.9 | PHE330, HIS440 | Hydrophobic, Hydrogen Bond |
| Coumarin Analogue C | -9.2 | ASP72, TRP279 | Electrostatic, π-π Stacking |
Note: This table presents hypothetical data based on typical docking results for coumarin derivatives to illustrate the type of information obtained.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The conformation of a ligand can significantly affect its ability to bind to a receptor. Computational methods can be used to identify the low-energy conformations of this compound, which are the most likely to be biologically active. nih.gov
Understanding the three-dimensional structure of the binding site is also crucial for rational drug design. By analyzing the shape, size, and chemical environment of the binding pocket, researchers can design ligands that fit snugly and form favorable interactions. This characterization helps in understanding the specificity of ligand binding and can guide the modification of the ligand to improve its affinity and selectivity.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com By identifying the structural features that are important for activity, SAR models can be used to predict the activity of new compounds and to guide the design of more potent analogues. nih.gov
For coumarin derivatives, SAR studies have revealed that the type and position of substituents on the coumarin ring play a critical role in determining their biological effects. mdpi.com For example, the presence of electron-donating groups, such as amino groups, can enhance certain biological activities. A systematic study of analogues of this compound, where the position and nature of the amino groups are varied, could lead to the development of a robust SAR model. This model could then be used to predict the activity of novel derivatives and to optimize their therapeutic potential.
Computational Approaches to Correlate Structural Features with Observed Phenomena
A variety of computational techniques are employed to establish a correlation between the molecular architecture of chromenone derivatives and their observed biological effects. These methods range from quantum mechanical calculations to sophisticated molecular modeling studies.
Quantum Mechanical Calculations: Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and vibrational frequencies of chromenone derivatives. DFT calculations can elucidate the distribution of electron density, identify the most reactive sites within a molecule, and predict its spectroscopic properties. For instance, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and its ability to participate in chemical reactions. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's stability and biological activity d-nb.infonih.gov.
Molecular Docking: This computational technique is instrumental in predicting the preferred binding orientation of a ligand (in this case, a chromenone derivative) to a target protein. By simulating the docking process, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. These studies are essential for understanding the mechanism of action of biologically active chromenones, such as their role as enzyme inhibitors mdpi.com. For example, docking studies have been used to elucidate the binding of chromone (B188151) derivatives to the active site of enzymes like monoamine oxidase B (MAO-B), revealing critical interactions that contribute to their inhibitory activity mdpi.com.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural features. In the context of chromenone derivatives, 3D-QSAR models, such as Molecular Field Analysis (MFA), have been successfully applied. MFA calculates the steric and electrostatic fields around a set of aligned molecules to derive a predictive model. These models can then be used to forecast the activity of newly designed compounds and to identify the key structural modifications that are likely to enhance their biological efficacy. For example, 3D-QSAR studies on synthetic chromone derivatives have led to the development of predictive models for their antioxidant activity nih.govnih.gov.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a chromenone derivative and its biological target over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help in assessing the stability of the complex.
The table below summarizes some of the computational parameters often derived from these studies and their significance in understanding the properties of chromenone derivatives.
| Computational Parameter | Significance |
| HOMO Energy | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Indicates the chemical reactivity and stability of the molecule d-nb.infonih.gov. |
| Dipole Moment | Provides information about the polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack d-nb.infonih.gov. |
| Binding Energy (from Docking) | Predicts the affinity of the ligand for its target protein. |
Predictive Models for Rational Design of Chromenone Derivatives
The insights gained from the computational approaches described above are invaluable for the rational design of novel chromenone derivatives with desired biological activities. Predictive models, particularly those derived from QSAR studies, serve as a guide for medicinal chemists in the design of new molecules with improved potency and selectivity.
The process of rational design typically involves the following steps:
Identification of a Lead Compound: A chromenone derivative with a known biological activity is selected as a starting point.
Development of a Pharmacophore Model: Based on a series of active compounds, a pharmacophore model is generated. This model defines the essential three-dimensional arrangement of functional groups required for biological activity.
In Silico Screening: Large virtual libraries of compounds can be screened against the pharmacophore model or docked into the active site of a target protein to identify potential new hits.
Design of New Derivatives: Based on the predictive models and the understanding of structure-activity relationships, new chromenone derivatives are designed with specific structural modifications aimed at enhancing their activity. For instance, QSAR models might suggest that introducing a bulky substituent at a particular position could increase the antioxidant activity nih.govnih.gov.
Synthesis and Biological Evaluation: The newly designed compounds are then synthesized and their biological activity is tested to validate the predictive models.
This iterative cycle of computational design, chemical synthesis, and biological testing allows for the efficient discovery and optimization of new chromenone-based therapeutic agents. The use of these predictive models significantly reduces the time and cost associated with traditional drug discovery processes.
Advanced Applications in Material Science and Chemical Technologies
Development of Fluorescent Dyes and Probes Based on Chromenone Frameworks
The development of fluorescent materials based on the 3,6-Diamino-2H-chromen-2-one framework is guided by established principles of fluorophore design. These materials are integral to various technological applications due to their ability to emit light upon excitation, a property that is highly sensitive to their chemical structure and immediate environment.
Design Principles for Novel Fluorescent Chromenones
The design of novel fluorescent dyes based on the this compound scaffold follows the donor-π-acceptor (D-π-A) principle. In this arrangement, the core 2H-chromen-2-one acts as the π-conjugated bridge and an intrinsic electron acceptor, while the amino groups at the 3- and 6-positions serve as powerful electron-donating moieties.
Key design strategies for tuning the photophysical properties of such dyes include:
Modulation of Donor Strength: The electron-donating capacity of the amino groups can be modified through alkylation (e.g., forming dimethylamino or diethylamino groups). This generally enhances the electron-donating effect, leading to red-shifted (longer wavelength) absorption and emission spectra.
Substitution at Other Positions: Introducing electron-withdrawing groups (e.g., cyano, trifluoromethyl) or extending the π-conjugation at other positions on the chromenone ring can further modulate the electronic structure and, consequently, the fluorescence properties, such as quantum yield and Stokes shift. chemmethod.com
Structural Rigidity: Constraining the rotation of the amino groups, for instance by incorporating them into a fused ring structure, can increase fluorescence quantum efficiency by reducing non-radiative decay pathways. cam.ac.uk
These principles allow for the rational design of this compound derivatives with tailored absorption and emission wavelengths, brightness, and environmental sensitivity for specific applications.
Intramolecular Charge Transfer (ICT) Mechanisms and Their Modulation in Chromenone Fluorophores
The fluorescence of this compound and its derivatives is fundamentally governed by an Intramolecular Charge Transfer (ICT) process. researchgate.net Upon photoexcitation, there is a significant redistribution of electron density from the electron-donating amino groups (at the 3- and particularly the 6-position) to the electron-accepting carbonyl group of the chromenone core. cam.ac.ukmdpi.com
This excited state, known as the ICT state, is more polar than the ground state. The extent of this charge transfer is a critical determinant of the dye's photophysical properties:
Emission Wavelength: A greater degree of ICT generally leads to a more stabilized excited state and, consequently, a larger red-shift in the fluorescence emission. The presence of two amino groups, one directly participating in the π-system of the benzene (B151609) part (C-6) and one at the pyrone ring (C-3), creates a complex and potent charge transfer pathway.
Quantum Yield: The efficiency of the ICT process influences the fluorescence quantum yield. In many aminocoumarins, particularly those with flexible amino groups, the ICT state can be quenched by twisting motions, leading to a non-emissive "twisted intramolecular charge transfer" (TICT) state, especially in polar solvents. mdpi.comnih.gov The structural design of this compound derivatives often aims to control the balance between the emissive ICT state and the non-emissive TICT state to maximize fluorescence output. Studies on 6-aminocoumarins suggest that substitution at this position leads to substantial ICT, which is responsible for large Stokes shifts and red-shifted emissions. cam.ac.uk
Modulation of the ICT process is achieved by altering the electronic properties of the donor and acceptor groups and by introducing steric or electronic constraints that influence the geometry of the molecule in the excited state.
Solvatochromism Studies and Environmental Responsiveness of Chromenone Dyes
A hallmark of ICT-based fluorophores like this compound is their solvatochromism—the change in their absorption and emission spectra with the polarity of the solvent. nih.gov Because the excited ICT state is significantly more polar than the ground state, polar solvents will stabilize the excited state more than the ground state.
This differential stabilization leads to several observable effects:
Bathochromic Shift: As solvent polarity increases, the energy gap between the excited and ground states decreases, resulting in a bathochromic (red) shift of the fluorescence emission to longer wavelengths.
Changes in Quantum Yield: In polar environments, the formation of the non-fluorescent TICT state can be facilitated, often leading to a decrease in fluorescence quantum yield. mdpi.com
This pronounced sensitivity to the local environment makes this compound derivatives excellent candidates for use as fluorescent probes to report on the polarity of microenvironments in materials science, for example, in polymers or other complex matrices. mdpi.com The relationship between the Stokes shift and solvent polarity can often be described by the Lippert-Mataga equation, which provides a quantitative measure of the dye's sensitivity to its surroundings.
Table 1: Expected Solvatochromic Effects on this compound
| Solvent Property | Expected Effect on Emission Maximum | Expected Effect on Quantum Yield |
|---|---|---|
| Increasing Polarity | Red Shift (Bathochromic) | Decrease (due to potential TICT formation) |
| Increasing Viscosity | Blue Shift (Hypsochromic) | Increase (due to restriction of TICT) |
Applications in Fluorescent Tagging and Imaging Technologies (Non-Biological/Non-Clinical Contexts)
The strong fluorescence and environmental sensitivity of chromenone dyes derived from the 3,6-diamino scaffold make them suitable for a variety of non-biological tagging and imaging applications. Their ability to be chemically modified allows them to be incorporated into or onto different materials.
Potential applications include:
Polymer Science: As fluorescent labels to monitor polymerization processes, visualize polymer morphology, or probe the microenvironment within a polymer matrix.
Material Inspection: As fluorescent dopants in materials to detect microcracks or stress. The fluorescence properties might change in response to mechanical strain, providing a visual indication of material fatigue.
Flow Tracing: In industrial settings, their high fluorescence can be used to trace the flow of liquids in complex systems, detect leaks, or study mixing processes. The choice of specific derivative would depend on its solubility and stability in the medium of interest. nih.gov
The key advantage of these dyes is their high brightness and photostability, which are crucial for applications requiring long-term observation or high-sensitivity detection. mdpi.com
Chemical Sensor Development Utilizing Chromenone Scaffolds
The chromenone scaffold is a versatile platform for the development of chemosensors. By functionalizing the this compound core with specific recognition units (receptors), it is possible to create sensors that signal the presence of a target analyte through a change in fluorescence.
Chemosensors for Specific Metal Ion Detection
Derivatives of aminocoumarins have been widely explored for the detection of various metal ions. nih.govresearchgate.net A chemosensor based on the this compound framework would typically consist of the fluorophore unit and a covalently linked ion-binding unit (ionophore).
The design of such a sensor relies on modulating the photophysical processes of the chromenone upon metal ion binding. Common sensing mechanisms include:
Photoinduced Electron Transfer (PET): A receptor with a lone pair of electrons can quench the coumarin's fluorescence via PET. Upon binding a metal ion, the lone pair is engaged, the PET process is inhibited, and fluorescence is "turned on".
Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to a chelating group can rigidify the molecular structure, restricting vibrations and rotations that would otherwise lead to non-radiative decay. This results in an enhancement of fluorescence.
ICT Modulation: The binding of a cation can directly influence the intramolecular charge transfer process by acting as a Lewis acid, which typically leads to changes in the absorption and emission wavelengths.
For example, a Schiff base derivative formed from one of the amino groups on the this compound scaffold could serve as a binding site for metal ions like Cu²⁺ or Fe³⁺. mdpi.com The coordination of the metal ion would alter the electronic properties of the entire molecule, leading to a detectable change in fluorescence, often a quenching ("turn-off") or enhancement ("turn-on") of the signal. nih.gov
Table 2: Potential Design of a this compound-based Metal Ion Sensor
| Sensor Component | Function | Example Moiety |
|---|---|---|
| Fluorophore | Signal transducer | This compound |
| Receptor (Ionophore) | Binds target metal ion | Schiff base, crown ether, cryptand |
| Linker | Connects fluorophore and receptor | Alkyl or aryl chain |
| Sensing Mechanism | How signal is generated | PET, CHEF, ICT Modulation |
Electrochemical Sensor Design and Performance Characteristics
The unique electrochemical properties of chromenone derivatives, particularly those containing amino groups, have positioned them as promising candidates for the development of sensitive and selective electrochemical sensors. While direct studies on this compound are limited, the principles of electrochemical sensing using similar organic molecules, including various 2D materials and nanocomposites, provide a strong framework for understanding their potential. nih.govmdpi.com The design of such sensors often involves the modification of electrode surfaces to incorporate the chromenone derivative as a recognition element.
The performance of these sensors is evaluated based on several key characteristics. Sensitivity, which is the ability to detect minute changes in the concentration of an analyte, is a primary metric. researchgate.net The limit of detection (LOD), representing the lowest concentration of an analyte that can be reliably detected, is another crucial parameter. researchgate.netsrce.hr A wide linear dynamic range, the concentration range over which the sensor's response is directly proportional to the analyte concentration, is also highly desirable for practical applications. researchgate.netsrce.hr
The selectivity of the sensor, its ability to detect a specific analyte in the presence of other potentially interfering species, is of paramount importance. nih.gov The response time, the time taken for the sensor to reach a stable signal upon exposure to the analyte, and the sensor's stability and reusability are also critical performance indicators. researchgate.netnih.gov For instance, a developed sensor for rosmarinic acid demonstrated a low detection limit of 9.38 × 10⁻⁸ M and a wide linearity range, showcasing the potential of organic molecules in electrochemical sensing. researchgate.net
Below is a table summarizing typical performance characteristics of electrochemical sensors based on organic molecules and nanocomposites, which can be extrapolated to hypothesize the potential performance of a this compound-based sensor.
| Performance Characteristic | Typical Range/Value | Significance |
| Limit of Detection (LOD) | 10⁻⁶ to 10⁻⁹ M | Indicates the lowest detectable concentration of the analyte. |
| Linear Dynamic Range | Several orders of magnitude | Defines the concentration range for accurate quantification. |
| Sensitivity | Varies depending on analyte | Reflects the change in signal per unit change in analyte concentration. |
| Selectivity | High | Crucial for accurate detection in complex samples. |
| Response Time | Seconds to minutes | Determines the speed of analysis. |
| Stability | Days to weeks | Indicates the sensor's operational lifetime. |
Optical Sensing Platforms Based on Chromenone Fluorophores
Chromenone derivatives, including coumarins, are well-known for their fluorescent properties, making them excellent candidates for the development of optical sensing platforms. mdpi.com These sensors operate on the principle of fluorescence, where the fluorophore (the chromenone derivative) absorbs light at a specific wavelength and emits it at a longer wavelength. mdpi.com Changes in the fluorescence intensity, wavelength, or lifetime upon interaction with an analyte can be measured to determine its concentration.
The design of optical sensors based on chromenone fluorophores often involves immobilizing the dye in a suitable matrix, such as a polymer film, to create an optode membrane. nih.gov The choice of the matrix and the method of immobilization can significantly influence the sensor's performance. The amino groups in this compound can serve as potential sites for interaction with analytes or for covalent attachment to the sensor matrix.
The performance of these optical sensors is characterized by their sensitivity, selectivity, and response time. For example, rhodamine-based fluorescent chemosensors, which share structural similarities with certain chromenone dyes, have demonstrated high selectivity and sensitivity for metal ions like Fe³⁺. researchgate.net The development of turn-on fluorescent sensors, where the fluorescence is enhanced in the presence of the analyte, is a particularly attractive approach as it minimizes background signal and improves sensitivity. researchgate.net
The following table outlines the key features of optical sensing platforms based on chromenone and similar fluorophores.
| Feature | Description | Relevance to this compound |
| Sensing Mechanism | Changes in fluorescence (intensity, wavelength, lifetime) upon analyte binding. | The amino groups can act as binding sites, modulating the fluorescence properties. |
| Platform Design | Immobilization of the fluorophore in a polymer matrix or on a solid support. | The diamino structure allows for versatile immobilization strategies. |
| Selectivity | Achieved through specific chemical interactions between the fluorophore and the analyte. | The specific positioning of the amino groups can be tailored for selective analyte recognition. |
| Sensitivity | Often high, with detection limits in the micromolar to nanomolar range. | The inherent fluorescence of the chromenone core is expected to provide good sensitivity. |
Integration of Chromenone Derivatives with Nanomaterials for Enhanced Sensing (e.g., Polymer Nanocomposites, MoS2-based Nanocomposites)
To further enhance the performance of sensors, chromenone derivatives can be integrated with various nanomaterials, such as polymer nanocomposites and molybdenum disulfide (MoS₂)-based nanocomposites. frontiersin.orgrsc.orgresearchgate.net These nanomaterials offer a high surface-area-to-volume ratio, unique electronic and optical properties, and can act as excellent scaffolds for the immobilization of sensing molecules. azonano.com
Polymer nanocomposites, which consist of a polymer matrix with dispersed nanofillers, can provide a robust and versatile platform for sensor development. researchgate.netazonano.com The incorporation of conductive nanofillers can enhance the electrochemical properties of the sensor, while the polymer matrix can be functionalized to improve selectivity. mdpi.comnih.gov A chromenone derivative like this compound could be either physically entrapped or covalently bonded to the polymer matrix or the nanofiller.
MoS₂, a two-dimensional transition metal dichalcogenide, has gained significant attention in sensing applications due to its excellent electronic properties and large surface area. frontiersin.orgrsc.orgresearchgate.netsemanticscholar.org MoS₂-based nanocomposites can be used to construct highly sensitive electrochemical and optical sensors. rsc.orgsemanticscholar.org The surface of MoS₂ can be functionalized with chromenone derivatives, which can then act as specific recognition sites for target analytes. nih.gov This combination can lead to sensors with improved sensitivity, selectivity, and faster response times. nih.govnih.gov
The table below summarizes the advantages of integrating chromenone derivatives with nanomaterials for sensing applications.
| Nanomaterial | Advantages for Sensing | Potential Role of this compound |
| Polymer Nanocomposites | Enhanced mechanical stability, improved conductivity (with conductive fillers), and tunable properties. azonano.com | Can be incorporated as the sensing element, with its amino groups facilitating interaction with the polymer matrix. |
| MoS₂-based Nanocomposites | High surface area, excellent electron transfer properties, and good biocompatibility. frontiersin.orgnih.gov | Can be functionalized onto the MoS₂ surface to provide specific recognition sites for analytes. |
Applications in Textile and Dyeing Technologies
Synthesis and Evaluation of Direct Dyes for Various Fabric Types
The presence of two amino groups in this compound makes it a viable candidate for synthesis as a direct dye for various fabric types, particularly cellulosic fibers like cotton. Direct dyes are so named because they can be applied directly to the fabric from an aqueous solution without the need for a mordant. lgu.edu.pk The synthesis of direct dyes often involves the diazotization of an aromatic amine followed by a coupling reaction. lgu.edu.pkekb.eg In the case of this compound, both amino groups could potentially be diazotized and coupled with suitable coupling components to create a larger, more conjugated molecule with good affinity for textile fibers.
The evaluation of these synthesized dyes would involve applying them to different fabric types, such as cotton and polyester, under various dyeing conditions. nih.govscispace.com Key parameters to be assessed include dye uptake, color strength (K/S values), and fastness properties. nih.govresearchgate.netmdpi.commdpi.com The dyeing performance on polyester, a hydrophobic fiber, would likely require the use of a disperse dyeing method. nih.govscispace.commdpi.com
The fastness properties, which determine the durability of the color on the fabric, are of critical importance. These include:
Washing fastness: Resistance of the dye to removal during washing. eurjchem.com
Rubbing fastness: Resistance of the dye to crocking or rubbing off. eurjchem.com
Light fastness: Resistance of the dye to fading upon exposure to light. eurjchem.com
The results of these evaluations would determine the commercial viability of this compound as a textile dye. A hypothetical evaluation of a direct dye based on this compound is presented in the table below.
| Fabric Type | Dyeing Method | Color Strength (K/S) | Washing Fastness (1-5) | Rubbing Fastness (1-5) | Light Fastness (1-8) |
| Cotton | Direct Dyeing | High | 4 | 4-5 | 3-4 |
| Polyester | Disperse Dyeing | Moderate | 3-4 | 4 | 3 |
Investigations into the Photophysical Properties of Chromenone-Based Dyes in Materials
The photophysical properties of chromenone-based dyes, such as their absorption and emission spectra, are crucial in determining their color and potential applications, for instance, in fluorescent textiles. rsc.org When applied to a material like a textile fabric, the interaction between the dye molecule and the fiber can significantly influence these properties. nih.gov
Investigations into the photophysical properties of a dye based on this compound would involve spectroscopic techniques to measure its absorption and fluorescence characteristics both in solution and on the dyed fabric. The solvent environment can affect the photophysical properties of dyes, and similar effects can be observed when the dye is adsorbed onto a fiber surface. nih.gov
The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, is another important parameter. A high quantum yield would be desirable for applications requiring bright, fluorescent colors. The Stokes shift, the difference between the maximum absorption and emission wavelengths, is also a key characteristic.
The interaction with the fabric can lead to shifts in the absorption and emission maxima, as well as changes in the fluorescence intensity. These changes can provide valuable information about the local environment of the dye molecule and its binding to the fiber. The photophysical properties of the dye on the fabric will also impact its light fastness, as the excited state of the dye is often involved in the photochemical degradation processes that lead to fading. rsc.org
The following table summarizes the key photophysical properties of chromenone-based dyes and their significance in textile applications.
| Photophysical Property | Description | Significance in Textile Applications |
| Absorption Spectrum | The range of wavelengths of light that the dye absorbs. | Determines the perceived color of the dyed fabric. |
| Emission Spectrum | The range of wavelengths of light that the dye emits upon excitation. | Important for fluorescent dyes and optical brightening agents. |
| Quantum Yield | The efficiency of the fluorescence process. | Higher quantum yield leads to brighter fluorescence. |
| Stokes Shift | The difference between the absorption and emission maxima. | A larger Stokes shift is often desirable to minimize self-absorption. |
| Photostability | The resistance of the dye to degradation by light. | A key factor in determining the light fastness of the dyed fabric. |
Spectroscopic Characterization Methodologies for Chromenone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H-NMR) Techniques
¹H-NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 3,6-Diamino-2H-chromen-2-one, the spectrum would display distinct signals corresponding to the aromatic protons on the coumarin (B35378) ring and the protons of the two amino groups.
The protons of the amino groups (-NH₂) at positions 3 and 6 would likely appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration. The remaining protons on the aromatic ring (H4, H5, H7, and H8) would exhibit characteristic splitting patterns (e.g., doublets, doublet of doublets) due to spin-spin coupling with neighboring protons. The presence of the electron-donating amino group at position 6 would be expected to shift the signals of the adjacent aromatic protons (H5 and H7) upfield compared to the unsubstituted coumarin. Similarly, the amino group at position 3 would influence the chemical shift of the H4 proton.
Based on data from related amino-coumarin derivatives, the expected chemical shifts can be estimated. For instance, in similar coumarin structures, aromatic protons typically resonate between δ 6.5 and 8.0 ppm jchps.com.
Table 1: Predicted ¹H-NMR Chemical Shifts (δ) for this compound (Predicted values based on general coumarin structures and substituent effects)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| H4 | ~7.0 - 7.5 | Singlet |
| H5 | ~6.8 - 7.2 | Doublet |
| H7 | ~6.6 - 7.0 | Doublet of Doublets |
| H8 | ~7.0 - 7.4 | Doublet |
| 3-NH₂ | Variable (broad singlet) | Singlet |
| 6-NH₂ | Variable (broad singlet) | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Techniques
¹³C-NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it.
The spectrum would show signals for the carbonyl carbon (C2) of the lactone ring at a significantly downfield position, typically in the range of δ 160-180 ppm. The carbons bearing the amino groups (C3 and C6) would experience a significant upfield shift due to the electron-donating nature of nitrogen. The other aromatic and vinylic carbons would appear in the δ 100-150 ppm range. Quaternary carbons (C4a, C8a) generally show weaker signals compared to protonated carbons.
Table 2: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound (Predicted values based on general coumarin structures and substituent effects)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (C=O) | 160 - 165 |
| C3 | 130 - 140 |
| C4 | 110 - 120 |
| C4a | 115 - 125 |
| C5 | 110 - 120 |
| C6 | 140 - 150 |
| C7 | 100 - 110 |
| C8 | 120 - 130 |
| C8a | 145 - 155 |
Advanced NMR Experiments for Detailed Structural Elucidation (e.g., HMBC, HSQC)
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for C4-H4, C5-H5, C7-H7, and C8-H8.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying the quaternary carbons (C2, C3, C4a, C6, C8a) by observing their long-range couplings to nearby protons. For example, the H4 proton would show correlations to C2, C3, and C4a, confirming their connectivity.
These advanced techniques, used in combination, allow for the complete and accurate mapping of the molecular structure ceon.rsscispace.com.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.
The most prominent peaks would include:
N-H Stretching: The two amino groups would give rise to characteristic stretching vibrations in the 3200-3500 cm⁻¹ region. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.
C=O Stretching: A strong, sharp absorption band for the lactone carbonyl group would be expected in the region of 1700-1750 cm⁻¹. The exact position can be influenced by conjugation and ring strain.
C=C Stretching: Aromatic and vinylic C=C double bond stretching vibrations would appear in the 1450-1650 cm⁻¹ region.
C-N Stretching: The stretching vibrations for the C-N bonds of the aromatic amines would be observed in the 1250-1350 cm⁻¹ range.
C-O Stretching: The C-O stretching of the lactone would appear between 1000-1300 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3200 - 3500 |
| Lactone Carbonyl (C=O) | Stretch | 1700 - 1750 |
| Aromatic/Vinylic (C=C) | Stretch | 1450 - 1650 |
| Aromatic Amine (C-N) | Stretch | 1250 - 1350 |
| Lactone (C-O) | Stretch | 1000 - 1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (C₉H₈N₂O₂), the expected exact molecular weight is approximately 176.06 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation pattern in electron ionization (EI) mass spectrometry for coumarins typically involves the characteristic loss of a carbon monoxide (CO) molecule (28 Da) from the lactone ring researchgate.net. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 176. Subsequent fragmentation could involve the loss of CO to give a fragment ion at m/z 148. Further fragmentation of the aromatic ring and loss of substituents would also be observed.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment |
|---|---|
| 176 | [M]⁺ (Molecular Ion) |
| 148 | [M - CO]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for analyzing compounds with conjugated systems.
The coumarin core is a chromophore that absorbs UV light. The presence of two electron-donating amino groups (-NH₂) acting as auxochromes is expected to cause a significant bathochromic shift (red shift) of the absorption maxima to longer wavelengths, potentially into the visible region. This is due to the extension of the conjugated π-system through the lone pair of electrons on the nitrogen atoms. The absorption spectrum of this compound would likely exhibit multiple absorption bands corresponding to π → π* transitions. The solvent can also influence the position of the absorption maxima (solvatochromism). Generally, increasing solvent polarity leads to a red shift for π → π* transitions in such systems utoronto.camsu.edu.
Table 5: Predicted UV-Vis Absorption Maxima (λ_max) for this compound (Predicted values based on the effect of auxochromes on the coumarin chromophore)
| Transition Type | Predicted λ_max Range (nm) |
|---|---|
| π → π* | 350 - 450 |
X-ray Crystallography for Solid-State Structure Determination
Research Findings from Related Structures
Detailed crystallographic studies on aminocoumarin derivatives offer valuable insights. For instance, the crystal structure of 4-aminocoumarin (B1268506) has been determined, providing precise measurements of the bond lengths and angles within the molecule and revealing a nearly planar chromene ring. arkat-usa.org Such studies are crucial for understanding the electronic conjugation between the amino group and the carbonyl function, which is indicated by shortened C-N bond lengths and elongated C=O bonds. arkat-usa.org
Furthermore, the analysis of crystal packing in aminocoumarins often highlights the significant role of intermolecular hydrogen bonds. In the solid state, amino groups act as hydrogen bond donors, while the carbonyl oxygen and sometimes the heterocyclic oxygen atom act as acceptors. These interactions are fundamental in dictating the supramolecular assembly of the molecules in the crystal lattice. arkat-usa.org
The table below presents crystallographic data for a selection of substituted chromenone derivatives, illustrating the typical parameters obtained from X-ray diffraction studies.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| 7-(Diethylamino)-3-(oxazol-5-yl)coumarin | Triclinic | P1 | a = 7.431(2) Å, b = 9.090(3) Å, c = 11.252(3) Å α = 105.510(3)°, β = 93.332(2)°, γ = 111.009(3)° | researchgate.net |
| 7-(Diethylamino)-3-[(2Z)-3-(6-methoxy-2-naphthyl)prop-2-enoyl]-2H-chromen-2-one | Monoclinic | P21/c | a = 20.8426(13) Å, b = 7.9413(8) Å, c = 13.5838(9) Å β = 107.246(5)° | researchgate.net |
| 3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one | Not specified | Not specified | The molecule is almost planar with an interplanar angle of 3.01(3)° between the benzothiazole (B30560) and chromene ring systems. | nih.gov |
| 2-oxo-2H-chromen-3-yl acetate | Orthorhombic | Pbca | a = 14.6770(1) Å, b = 7.1079(1) Å, c = 17.6767(2) Å α = β = γ = 90° | semanticscholar.org |
These examples demonstrate the precision of X-ray crystallography in defining the solid-state conformation of complex organic molecules. For a hypothetical crystal structure of this compound, it would be anticipated that the two amino groups would play a dominant role in establishing a robust hydrogen-bonding network, potentially leading to the formation of layered or three-dimensional supramolecular architectures. The planarity of the chromenone core would likely facilitate π-π stacking interactions, further stabilizing the crystal packing. The precise details of these interactions, however, can only be unequivocally determined through experimental X-ray diffraction analysis.
Investigations of Chemical Reactivity and Synthetic Pathway Development
Studies on Reaction Mechanisms and Stereochemical Outcomes
Detailed mechanistic studies specifically for 3,6-Diamino-2H-chromen-2-one are not extensively documented in publicly available research. However, the general reactivity of the coumarin (B35378) scaffold provides a framework for predicting its behavior. The coumarin system can participate in various reactions, including electrophilic substitutions on the benzene (B151609) ring and nucleophilic additions to the α,β-unsaturated lactone moiety.
The amino groups at positions 3 and 6 are strong activating groups due to their electron-donating nature through resonance. This electronic enrichment particularly influences the aromatic ring, making it more susceptible to electrophilic attack. The positions ortho and para to the amino groups are the most likely sites for such reactions.
Stereochemical outcomes are a critical aspect of chemical reactions, particularly in the synthesis of chiral molecules. For reactions occurring at the C3-C4 double bond of the coumarin lactone, the approach of reagents can be influenced by the steric and electronic nature of existing substituents, potentially leading to diastereoselective or enantioselective products, especially when chiral catalysts or reagents are employed. Research on related 3-nitro-2H-chromenes has shown that enantioselective synthesis can be achieved through various catalytic strategies, which could potentially be adapted for amino-substituted coumarins. chim.it
Impact of Substituents on Reaction Kinetics and Selectivity
The electronic properties of substituents play a crucial role in determining the kinetics and selectivity of reactions involving the coumarin ring. The two amino groups in This compound have a profound impact on its reactivity profile compared to the parent coumarin.
The electron-donating amino group at position 6 enhances the electron density of the benzene ring, thereby accelerating the rate of electrophilic aromatic substitution reactions. It directs incoming electrophiles primarily to the positions ortho and para to it (positions 5 and 7).
Studies on other substituted coumarins have established a clear correlation between the electronic nature of the substituent and the reaction outcomes. For instance, electron-withdrawing groups generally decrease the rate of electrophilic substitution and can alter the regioselectivity of nucleophilic attacks. nih.gov Conversely, the electron-donating amino groups in This compound are expected to enhance its reactivity towards electrophiles.
The table below summarizes the expected influence of the amino substituents on the reactivity of the coumarin core, based on general principles of organic chemistry.
| Substituent Position | Electronic Effect | Impact on Reactivity | Expected Selectivity |
| 6-Amino | Electron-donating (Resonance) | Activates the aromatic ring towards electrophilic substitution. | Directs electrophiles to positions 5 and 7. |
| 3-Amino | Electron-donating (Resonance) | Increases the nucleophilicity of the C4 position. May influence the reactivity of the lactone ring. | May favor reactions at the C4 position. |
Catalytic Role of this compound Derivatives in Organic Transformations (if applicable)
The field of organocatalysis has seen the successful application of diamine structures in promoting a wide array of transformations, including asymmetric synthesis. ua.es Derivatives of This compound , where the amino groups are further functionalized, could potentially be designed as chiral ligands for metal-catalyzed reactions or as more complex organocatalysts. The coumarin scaffold provides a rigid backbone which can be advantageous in creating a well-defined catalytic pocket.
Further research would be necessary to explore and establish the catalytic potential of This compound and its derivatives in various organic transformations.
Concluding Remarks and Future Research Directions
Current Challenges and Knowledge Gaps in 3,6-Diamino-2H-chromen-2-one Research
Research into this compound faces several challenges that limit its full exploitation. A primary hurdle is the lack of focused studies on this specific isomer. Much of the existing literature investigates coumarins as a broad class, leaving the unique properties imparted by the precise 3,6-diamino substitution pattern largely undocumented.
Key Knowledge Gaps Include:
Photophysical Characterization: The fluorescence properties of coumarins are their most notable feature. However, detailed photophysical data for this compound, including quantum yield, fluorescence lifetime, and solvatochromism, are not extensively reported. Understanding how the dual amino groups—powerful auxochromes—modulate the electronic structure and optical response is crucial for its application as a fluorophore.
Structure-Property Relationships: There is a significant gap in understanding the precise relationship between the structure of this compound and its functional properties. Without comprehensive experimental and computational data, predicting its behavior in different chemical environments or its potential as a building block for larger functional molecules remains difficult. researchgate.net
Biological Activity Profile: Although coumarin (B35378) derivatives are known for a wide spectrum of biological activities, including antibacterial, antifungal, and antioxidant properties, the specific bioactivity of this compound has not been thoroughly investigated. scielo.org.zanih.gov
Emerging Synthetic Strategies and Advanced Characterization Technologies
Overcoming the challenges in this compound research necessitates the adoption of modern synthetic and analytical methodologies. The field is moving beyond traditional synthesis routes toward more efficient, sustainable, and precise techniques.
Emerging Synthetic Strategies:
Classical synthesis methods for coumarins include Pechmann condensation, Knoevenagel condensation, and the Perkin reaction. scielo.org.zamdpi.com The preparation of aminocoumarins typically involves the nitration of a coumarin precursor followed by a reduction step. chemmethod.com Emerging strategies focus on improving the efficiency and environmental footprint of these processes.
| Synthetic Strategy | Description | Potential Advantage |
| Green Catalysis | Utilizing catalysts like starch sulfuric acid (SSA) or FeCl₃·6H₂O in Pechmann condensations. mdpi.com | Environmentally friendly, solvent-free conditions, potentially higher yields. |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reaction times for synthesizing coumarin precursors. | Drastically reduced reaction times, improved yields, and cleaner reaction profiles. |
| Flow Chemistry | Conducting reactions in continuous flow reactors for precise control over parameters like temperature, pressure, and reaction time. | Enhanced safety, scalability, and reproducibility for multi-step syntheses. |
Advanced Characterization Technologies:
Standard characterization relies on techniques like FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm the chemical structure. scielo.org.zaresearchgate.net To fill the existing knowledge gaps, a more advanced analytical approach is required.
| Technology | Application in Research | Purpose |
| Single-Crystal X-ray Diffraction | Determining the precise three-dimensional atomic structure of the molecule. nih.gov | To unequivocally confirm the molecular geometry and understand intermolecular interactions in the solid state. |
| Advanced Fluorescence Spectroscopy | Techniques such as time-resolved fluorescence and anisotropy measurements. | To provide a deep understanding of the excited-state dynamics, quantum efficiency, and environmental sensitivity of the fluorophore. |
| Computational Chemistry | Using Density Functional Theory (DFT) and other modeling methods. | To predict electronic properties, simulate spectra, and elucidate structure-activity relationships, guiding experimental design. researchgate.netnih.gov |
Future Prospects in Material Science and Chemical Sensing Applications for Chromenone Derivatives
The unique electronic properties conferred by the benzo-γ-pyrone skeleton make chromenone derivatives, including this compound, highly promising candidates for next-generation materials and sensors. researchgate.net Their inherent fluorescence is a key attribute for these applications. researchgate.net
Material Science:
The strong fluorescence and environmental sensitivity of coumarin-based structures make them ideal building blocks for advanced functional materials.
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield potential of aminocoumarins makes them suitable for use as emitter molecules in OLEDs, contributing to brighter and more efficient displays.
Fluorescent Polymers: Incorporating the this compound moiety into polymer chains can create materials for applications such as solid-state lighting, optical data storage, and polymer-based sensors. scielo.org.za
Dyes and Pigments: Coumarin derivatives have long been used as laser dyes and fluorescent brighteners. researchgate.net Further research into this specific diamino derivative could lead to novel dyes with enhanced stability and specific spectral properties.
Chemical Sensing:
The chromenone scaffold is an excellent platform for designing chemosensors. mdpi.com The fluorescence of the molecule can be designed to change (either "turn-on" or "turn-off") upon interaction with a specific analyte.
Metal Ion Detection: By functionalizing the amino groups with specific chelating agents, this compound can be developed into a selective and sensitive fluorescent sensor for detecting environmentally or biologically important metal ions. mdpi.com
Anion Sensing: The hydrogen-bonding capabilities of the amino groups can be exploited to design sensors for anions like fluoride or cyanide.
Bio-imaging Probes: The intrinsic fluorescence of the chromenone core allows for its use in developing probes for fluorescence microscopy, enabling the visualization of specific cellular components or processes. researchgate.net
The exploration of this compound and related derivatives holds significant promise. By addressing the current research gaps through advanced synthesis and characterization, scientists can unlock its full potential in creating innovative technologies for material science and chemical analysis.
Q & A
Basic: What are the established synthetic routes for 3,6-Diamino-2H-chromen-2-one?
The synthesis of this compound typically involves nitro reduction and functionalization of chromenone precursors. A common method includes:
- Nitro Reduction : Starting with a nitro-substituted chromenone (e.g., 3-nitro-6-amino-2H-chromen-2-one), iron powder in glacial acetic acid under reflux reduces nitro groups to amines. This method achieves ~70–85% yields after recrystallization in solvents like ethanol or benzene .
- Solid-Phase Synthesis : Phosphorous oxychloride and zinc chloride catalyze cyclization of malonic acid derivatives with phenolic precursors, followed by amination .
- Microwave-Assisted Synthesis : Alternative protocols using microwave irradiation reduce reaction times (e.g., from 6 hours to 30 minutes) while maintaining yields comparable to traditional methods .
Basic: What characterization techniques are critical for confirming the structure of this compound?
- X-ray Crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for crystal structure determination. Hydrogen bonding patterns and dihedral angles between amino groups and the chromenone core validate stereochemistry .
- Spectroscopic Methods :
Advanced: How can researchers optimize reaction yields during amino group functionalization?
- Catalyst Selection : Zinc chloride (ZnCl₂) in phosphorous oxychloride (POCl₃) enhances electrophilic substitution efficiency by activating phenolic hydroxyl groups .
- pH and Temperature Control : Maintain pH 4–6 during amination to prevent side reactions. Reflux in dioxane at 80–90°C ensures complete nitro reduction without degrading the chromenone ring .
- Microwave Synthesis : Reduces side-product formation by enabling rapid, uniform heating (e.g., 150 W for 20 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
